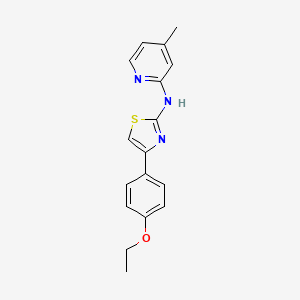
4-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)thiazol-2-amine is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole-based compounds, which have been reported to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
4-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)thiazol-2-amine has been investigated for its potential therapeutic applications. It has been reported to exhibit potent inhibitory activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has also been shown to possess antimicrobial activity against gram-positive and gram-negative bacteria. In addition, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 4-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)thiazol-2-amine is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the proliferation of cancer cells through the induction of cell cycle arrest and apoptosis. The compound may also inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis. The antimicrobial activity of the compound may be due to its ability to disrupt bacterial cell membrane integrity. The anti-inflammatory activity of the compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)thiazol-2-amine have been investigated in vitro and in vivo. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells and bacteria, as well as reduce the production of pro-inflammatory cytokines. In vivo studies have shown that the compound can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)thiazol-2-amine in lab experiments is its broad-spectrum activity against cancer cells and bacteria. This makes it a useful tool for investigating the mechanisms of cancer cell proliferation and bacterial growth. Another advantage is its potential as a therapeutic agent for cancer and infectious diseases. However, a limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain assays.
Orientations Futures
There are several future directions for research on 4-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)thiazol-2-amine. One direction is to investigate the compound's mechanism of action in more detail, particularly its ability to inhibit angiogenesis and reduce inflammation. Another direction is to explore the potential of this compound as a therapeutic agent for cancer and infectious diseases. Further studies are also needed to optimize the synthesis method and improve the compound's solubility and bioavailability. Finally, the compound's toxicity and pharmacokinetic properties need to be evaluated in animal models before it can be considered for clinical use.
Méthodes De Synthèse
The synthesis of 4-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)thiazol-2-amine has been reported in the literature. One of the methods involves the reaction of 4-ethoxybenzaldehyde, 4-methyl-2-pyridylamine, and 2-bromo-1-(4-ethoxyphenyl)ethanone in the presence of a base and a palladium catalyst. The reaction proceeds through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the desired product. The purity and yield of the product can be improved by recrystallization and chromatographic purification.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-3-21-14-6-4-13(5-7-14)15-11-22-17(19-15)20-16-10-12(2)8-9-18-16/h4-11H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRKIIHGURWVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

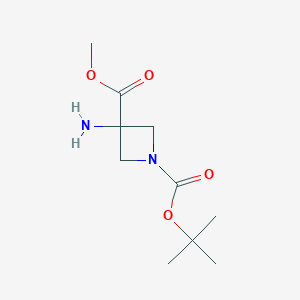
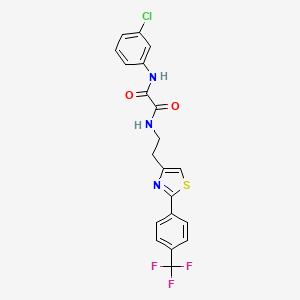
![2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2567589.png)
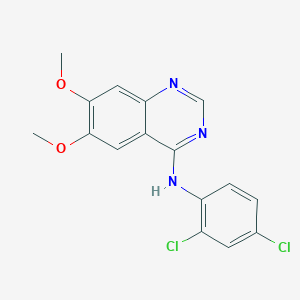
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2567591.png)
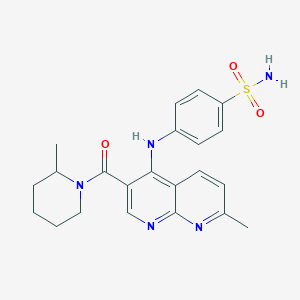
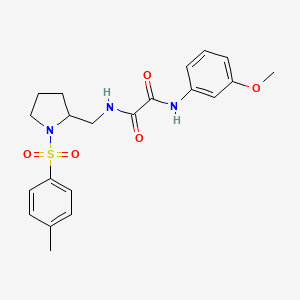

![(2,4-dimethoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567598.png)
![4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2567599.png)

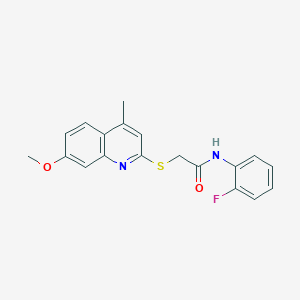
![2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2567605.png)
